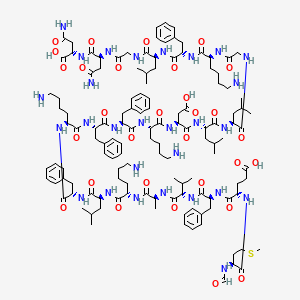![molecular formula C12H11FN2 B13926245 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine](/img/structure/B13926245.png)
3'-Fluoro-[1,1'-biphenyl]-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-[1,1’-biphenyl]-3,4-diamine is an organic compound that features a biphenyl structure with a fluorine atom at the 3’ position and amine groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-[1,1’-biphenyl]-3,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals
Wirkmechanismus
The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its efficacy .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-[1,1’-biphenyl]-4-ylamine
- 2-Fluoro-[1,1’-biphenyl]-4-ylamine
- 4-Fluoro-[1,1’-biphenyl]-3-ylamine
Comparison: Compared to these similar compounds, 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine is unique due to the presence of two amine groups, which can participate in additional hydrogen bonding and electronic interactions. This structural feature enhances its versatility in chemical reactions and its potential as a pharmacophore .
Eigenschaften
Molekularformel |
C12H11FN2 |
|---|---|
Molekulargewicht |
202.23 g/mol |
IUPAC-Name |
4-(3-fluorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11FN2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,14-15H2 |
InChI-Schlüssel |
GOKJBZYEDJBACN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)



![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)




![5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13926256.png)
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
